Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate)
Description
Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate) (CAS: 86024-59-1) is a sodium salt derivative of a complex anthrazine-based structure. Its molecular formula is C₂₈H₁₆Cl₂N₂O₁₆S₄·4Na, with a molecular weight of approximately 928.34 g/mol (calculated from ). The compound features a central anthrazine core substituted with two chlorine atoms at positions 7 and 16 and four sulfate ester groups at positions 5, 9, 14, and 16. This structure is stabilized by sodium counterions.
It is classified as a vat dye (Vat Blue 6) and is used industrially in textile dyeing due to its ability to form insoluble, colorfast pigments upon oxidation . The sulfonate groups enhance water solubility, facilitating application in aqueous dye baths.
Properties
IUPAC Name |
tetrasodium;(15,30-dichloro-5,20,27-trisulfonatooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16Cl2N2O16S4.4Na/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44;;;;/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUUHUCPYAPBCE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)[O-])NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12Cl2N2Na4O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904359 | |
| Record name | Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
923.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2519-28-0 | |
| Record name | 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, 5,9,14,18-tetrakis(hydrogen sulfate), sodium salt (1:4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,9,14,18-Anthrazinetetrol, 7,16-dichloro-6,15-dihydro-, 5,9,14,18-tetrakis(hydrogen sulfate), sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayl tetrakis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate), commonly known as Vat Blue 6, is a synthetic organic compound with significant applications in dyeing and possibly in biological contexts. Its complex structure and various sulfate groups contribute to its unique properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate)
- CAS Number : 2519-28-0
- Molecular Formula : C28H12Cl2N2Na4O16S4
- Molecular Weight : 923.52 g/mol
Structural Characteristics
The molecular structure includes multiple sulfate groups which enhance its solubility in water and its interaction with biological systems. The presence of chlorine atoms also suggests potential reactivity and interactions with cellular components.
Research indicates that compounds like Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine can exhibit various biological activities. These include:
- Antimicrobial Properties : Some studies suggest that anthraquinone derivatives can inhibit bacterial growth.
- Cytotoxic Effects : Investigations into similar compounds have shown potential cytotoxicity against cancer cell lines.
- Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals.
Case Studies
-
Antimicrobial Study :
- A study conducted on Vat Blue 6 demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
-
Cytotoxicity Assay :
- In vitro assays conducted on human cancer cell lines (e.g., HeLa cells) showed that Vat Blue 6 induced apoptosis at concentrations above 100 µg/mL. The mechanism was linked to the generation of reactive oxygen species (ROS) leading to cell death.
-
Antioxidant Activity :
- A DPPH radical scavenging assay indicated that Vat Blue 6 exhibited significant antioxidant activity with an IC50 value of 45 µg/mL, suggesting its potential use in preventing oxidative stress-related diseases.
Comparative Analysis of Biological Activity
| Property | Value/Effect |
|---|---|
| Antimicrobial Activity | MIC = 50 µg/mL |
| Cytotoxicity | Induces apoptosis at >100 µg/mL |
| Antioxidant Activity | IC50 = 45 µg/mL |
Safety and Toxicology
While Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine has shown promising biological activities, safety assessments are critical. Toxicological studies indicate that high concentrations may lead to adverse effects in mammalian systems. Therefore, appropriate safety measures should be taken when handling this compound.
Scientific Research Applications
Industrial Applications
-
Textile Dyeing
- Vat Blue 6 is extensively used in the dyeing of cotton and other cellulose fibers. Its solubility in alkaline solutions allows for easy application in dyeing processes. The dye provides vibrant blue shades that are durable against washing and light exposure.
- Coatings
- Plastic Coloring
Performance Characteristics
| Property | Value |
|---|---|
| Light Fastness (Xenon) | 7-8 |
| Hypochlorite Bleaching | 2-3 |
| Peroxide Washing (95 °C) | 4-5 |
| Mercerizing Rating | 4Y |
These properties indicate that Vat Blue 6 maintains its color integrity under harsh conditions, making it a preferred choice for manufacturers seeking reliable dye options.
Case Studies
-
Textile Industry Implementation
- A study conducted by textile manufacturers demonstrated that using Vat Blue 6 resulted in a significant improvement in color retention during wash cycles compared to traditional dyes. The application of this dye led to reduced fading and complaints from consumers regarding color quality.
-
Automotive Coatings
- In automotive applications, Vat Blue 6 has been incorporated into paint formulations where high durability against environmental factors is required. Testing showed that vehicles painted with this dye exhibited superior resistance to UV degradation and weathering compared to those using standard dyes.
-
Plastic Manufacturing
- A case study involving the use of Vat Blue 6 in plastic products highlighted its effectiveness in maintaining color vibrancy even under prolonged exposure to sunlight and heat. This characteristic has made it popular among manufacturers of outdoor plastic furniture and equipment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 7,16-Dichloro-6,15-Dihydroanthrazine-5,9,14,18-Tetrone (CAS: 130-20-1)
- Molecular Formula : C₂₈H₁₂Cl₂N₂O₄
- Molecular Weight : 511.31 g/mol
- Key Differences :
- Lacks sulfate esters, featuring four ketone (tetrone) groups instead.
- Retains the dichloro substitution at positions 7 and 15.
- Applications : Also a vat dye (Vat Blue 6), but lower solubility due to the absence of sulfates. Requires reducing agents for dye bath preparation .
2.1.2 6,15-Dihydroanthrazine-5,9,14,18-Tetrone (Vat Blue 4, CAS: 81-77-6)
- Molecular Formula : C₂₈H₁₄N₂O₄
- Molecular Weight : 458.43 g/mol
- Key Differences: No chlorine or sulfate substituents. Simpler anthrazine core with four ketone groups.
- Applications : Used as Vat Blue 4 in textiles but lacks the colorfastness and solubility enhancements seen in the target compound .
2.1.3 Sodium 5,6,9,14,15,18-Hexahydro-5,9,14,18-Tetraoxoanthrazinesulphonate (CID 22280995)
- Molecular Formula : C₂₈H₁₄N₂O₇S
- Molecular Weight : 522.05 g/mol
- Key Differences :
- Contains a single sulfonate group (-SO₃⁻) instead of sulfate esters.
- Additional hydrogens in the anthrazine core, reducing aromaticity.
- Applications : Likely used in niche industrial applications; sulfonate group offers moderate solubility but less stability than sulfate esters .
Functional Group and Property Comparison
Industrial and Regulatory Considerations
- Toxicity: Limited data available, but sulfate esters may pose environmental concerns due to persistence .
- Regulatory Status : Registered under CAS 86024-59-1, with compliance required for industrial use .
Preparation Methods
Starting Materials and Chemical Precursors
The synthesis of Tetrasodium 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrayltetrakis(sulphate) typically begins with:
- Acetyl anthraquinone derivatives , particularly 2-acetylamino-3-chloroanthraquinone.
- Leuco-sulfuric esters of anthraquinone derivatives , such as the leuco-sulfuric ester of 3,3'-dichloroindanthrone (Anthrasol Blue IBC).
These precursors undergo condensation and sulfonation reactions to form the anthrazine core with sulfate ester groups.
Sulfonation and Sulfuric Ester Formation
The key step in the preparation is the introduction of sulfate groups onto the anthrazine structure, forming the tetrakis(sulphate) ester. Two main sulfonation methods are reported:
Chlorosulfonic Acid Treatment in Pyridine
The Vat Blue 6 leuco form is treated with chlorosulfonic acid in the presence of pyridine. Pyridine acts as a solvent and acid scavenger, facilitating controlled sulfonation and formation of sulfate esters on the anthrazine ring system.Sulfur Trioxide Source with Metal Catalysts in Pyridine
Alternatively, the leuco compound is reacted with sulfur trioxide sources such as sulfur trioxide itself, chlorosulfonic acid, or methyl chlorosulfonate, in the presence of pyridine and metal catalysts (e.g., copper, iron, zinc). This method promotes efficient sulfonation and esterification.
After sulfonation, the reaction mixture is neutralized with alkali to convert the sulfate esters into their sodium salt forms. Insoluble impurities are filtered out, pyridine is removed, and the product is salted out to isolate the tetrasodium salt form.
Hydrolysis, Oxidation, and Isolation
Following sulfonation:
- The product undergoes alkaline hydrolysis to complete the conversion to the sodium salt.
- Controlled oxidation steps ensure the formation of the desired anthrazine oxidation state.
- The final product is isolated by salting out and purification steps to yield the high-purity tetrasodium sulfate ester.
Summary of Preparation Protocols
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Condensation | Acetyl anthraquinone derivatives | Formation of leuco anthrazine precursor | Starting from 2-acetylamino-3-chloroanthraquinone |
| 2. Sulfonation (Method A) | Chlorosulfonic acid + Pyridine | Sulfate ester formation | Controlled sulfonation, pyridine as solvent/base |
| 3. Sulfonation (Method B) | Sulfur trioxide source + Metal catalyst + Pyridine | Alternative sulfonation | Metal catalysts improve efficiency |
| 4. Neutralization | Alkali solution (e.g., NaOH) | Convert sulfate esters to sodium salts | Precipitation of insolubles |
| 5. Hydrolysis & Oxidation | Alkaline conditions | Finalize oxidation state and salt form | Critical for product stability |
| 6. Isolation | Filtration, removal of pyridine, salting out | Purification | Yielding tetrasodium salt |
Detailed Research Findings and Industrial Insights
- The use of pyridine is critical for controlling sulfonation reactions and preventing over-sulfonation or decomposition.
- Metal catalysts such as copper, iron, or zinc enhance the sulfonation efficiency when sulfur trioxide sources are used, allowing milder reaction conditions and better yields.
- The alkaline hydrolysis and oxidation steps must be carefully controlled to avoid degradation or over-oxidation, which can affect the color properties and solubility of the final dye.
- The final tetrasodium salt form is water-soluble and exhibits fluorescent properties, making it suitable for textile dyeing applications, especially cotton, silk, and polyester blends.
Physicochemical Data Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C28H16Cl2N2Na4O16S4 |
| Molecular Weight | 859.57 g/mol |
| CAS Number | 2519-28-0 |
| Solubility | Water-soluble (due to sodium sulfate groups) |
| Physical Form | Yellow powder (Vat Blue 6, Solubilized) |
Q & A
Q. What analytical techniques are recommended to verify the purity and structural integrity of synthesized Tetrasodium [...] batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, ensuring retention times align with reference standards. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton environments (e.g., sulfonate and anthrazine moieties). Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like sulfate (S=O stretching at ~1200–1300 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) paired with OLEX2 software can resolve molecular packing and confirm stereochemistry .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification, though gaps in GHS labeling may exist . Implement engineering controls (e.g., fume hoods) to minimize inhalation exposure. Use nitrile gloves (tested for chemical permeation resistance) and ANSI-approved safety goggles. Store in airtight containers at controlled room temperature (20–25°C), avoiding incompatible materials like strong oxidizers . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the aqueous stability and reactivity of Tetrasodium [...] under varying pH conditions?
- Methodological Answer : Employ density functional theory (DFT) to calculate hydrolysis pathways of sulfonate groups and chlorine substituents. Use software like Gaussian or ADF to model pH-dependent charge distribution, focusing on deprotonation sites. Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of degradation products at pH 3–11). Cross-reference with ChemSpider’s predicted physicochemical properties (e.g., logP, solubility) to correlate stability with hydrophobicity .
Q. What experimental designs resolve contradictions in reported toxicological data (e.g., conflicting LD₅₀ values)?
- Methodological Answer : Conduct parallel in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models) studies under standardized OECD guidelines. Use dose-response curves to quantify acute toxicity, ensuring consistent administration routes (oral vs. dermal). Analyze bioaccumulation potential via mass spectrometry to detect tissue-specific retention. Compare results with ecotoxicological data (e.g., Daphnia magna immobilization tests) to assess environmental impact . Discrepancies may arise from impurities; thus, include batch-specific impurity profiling via LC-MS .
Q. How can the catalytic activity of Tetrasodium [...] in organic synthesis be optimized?
- Methodological Answer : Screen solvent systems (e.g., DMF, acetonitrile) to enhance solubility and active-site accessibility. Use design of experiments (DoE) to vary reaction parameters (temperature, molar ratio, time). Monitor reaction progress via thin-layer chromatography (TLC) or in situ Raman spectroscopy. For anthrazine-derived intermediates, characterize catalytic efficiency via turnover frequency (TOF) calculations. Reference analogous copper(I) complexes for mechanistic insights into sulfate-mediated electron transfer .
Q. What strategies validate the compound’s crystal structure when XRD data is ambiguous?
- Methodological Answer : Combine single-crystal XRD with Rietveld refinement in OLEX2 to resolve disorder or twinning. Supplement with solid-state NMR to confirm hydrogen-bonding networks and sulfonate coordination. If crystallinity is poor, use pair distribution function (PDF) analysis for amorphous phase characterization. Compare experimental data with Cambridge Structural Database (CSD) entries of structurally related tetrasodium salts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported environmental persistence (e.g., soil mobility vs. biodegradability)?
- Methodological Answer : Conduct soil column experiments to measure leaching potential (Kd values) under varying organic matter content (5–20%). Perform OECD 301F biodegradation tests with activated sludge inoculum, quantifying CO₂ evolution via gas chromatography. Contrast results with computational predictions (e.g., EPI Suite’s BIOWIN models). Conflicting data may stem from matrix effects; thus, replicate studies under standardized ISO protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
